molecular formula C23H29F4N3O5S B1139138 VBY-825 CAS No. 1310340-58-9

VBY-825

Número de catálogo: B1139138
Número CAS: 1310340-58-9
Peso molecular: 535.6 g/mol
Clave InChI: PPUXXDKQNAHHON-BJLQDIEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Efficacy in Tumor Models

VBY-825 has been evaluated in preclinical models for its anti-tumor efficacy:

  • Pancreatic Islet Cancer : In a study, this compound significantly reduced tumor burden and number in a pancreatic islet cancer model. The compound was shown to inhibit the activity of multiple cathepsins, which are associated with tumor progression and metastasis .
  • Breast Cancer-Induced Bone Pain : Another study demonstrated that this compound attenuated cancer-induced bone remodeling and pain in models where breast cancer cells were injected. The treatment resulted in reduced osteoclast numbers and lower levels of TRAP5b, indicating less bone resorption .

Gout and Crystal-Induced Inflammation

This compound has shown promise in reducing inflammation associated with gout:

  • In a preclinical model, this compound significantly decreased inflammation induced by monosodium urate (MSU) crystals, highlighting its potential as an anti-inflammatory agent . The compound inhibited both NLRP3 inflammasome-dependent and independent pathways of inflammation.

Bone Destruction in Multiple Myeloma

Research indicates that this compound can inhibit bone destruction in models of multiple myeloma. It was found to reduce osteoclast activity and subsequent bone loss in a syngeneic 5TGM1 multiple myeloma mouse model .

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties:

  • Metabolic Stability : Studies show that this compound maintains significant metabolic stability in human liver microsomes (93% remaining after 60 minutes) and acceptable solubility (223 μM) .
  • Side Effects : As a reversible inhibitor, this compound may present fewer long-term side effects compared to irreversible inhibitors, making it a safer option for chronic conditions.

Data Tables

Application AreaModel/Study TypeKey Findings
Cancer TreatmentPancreatic Islet CancerSignificant reduction in tumor burden
Cancer-Induced PainBreast Cancer ModelReduced osteoclast numbers; lower TRAP5b
Inflammatory ConditionsGout ModelDecreased inflammation from MSU crystals
Bone DestructionMultiple Myeloma ModelInhibition of osteoclast activity

Case Studies

  • Pancreatic Islet Cancer : A study demonstrated that treatment with this compound resulted in decreased tumor growth rates compared to control groups, emphasizing its potential as an anti-cancer therapeutic agent.
  • Breast Cancer-Induced Bone Pain : In this study, animals treated with this compound showed significant pain relief and reduced bone remodeling compared to those receiving standard care.
  • Gout Inflammation : A series of experiments illustrated how this compound effectively mitigated inflammation caused by crystal deposits in joints, suggesting its role as a novel treatment for gout.

Actividad Biológica

VBY-825 is a reversible inhibitor of cathepsins, a family of cysteine proteases involved in various biological processes, including protein degradation and immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits high potency against multiple cathepsins, including cathepsins B, L, S, and V. It operates through a fully reversible covalent interaction with the active site cysteine of these enzymes. The compound forms a hemiothioketal linkage, allowing it to bind effectively at the S1, S2, and S3 binding pockets of the target enzymes .

Key Characteristics:

  • Chemical Stability : this compound shows good metabolic stability, retaining 93% activity in human liver microsomes after 60 minutes and 82% in human plasma under similar conditions .
  • Kinetic Solubility : The compound has a solubility of 223 µM in phosphate-buffered saline (PBS) at pH 7.4 .

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in inhibiting cathepsin activity. For instance, human umbilical venous endothelial cells (HUVEC) treated with this compound showed significant inhibition of cathepsin B and L activity when analyzed via SDS-PAGE and autoradiography .

In Vivo Studies

A notable study investigated the effects of this compound on bone loss associated with metastatic cancer. Mice injected with breast cancer cells exhibited significant pain behaviors and bone degradation. Treatment with this compound (10 mg/kg, subcutaneously) reduced both spontaneous pain behaviors and bone resorption markers (TRAP5b levels), indicating its potential to mitigate cancer-induced bone loss .

Case Study: Cancer-Induced Bone Loss

In a controlled animal study:

  • Objective : Assess the impact of this compound on bone loss due to breast cancer.
  • Methodology : Mice were inoculated with breast cancer cells and treated with either this compound or a vehicle control.
  • Results :
    • Flinching Behavior : Decreased significantly in this compound treated mice compared to controls (p < 0.05).
    • Paw Withdrawal Thresholds : Increased in treated animals, indicating reduced pain sensitivity (p < 0.001).
    • Bone Integrity : Radiographs showed reduced signs of bone loss in treated groups compared to controls .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other protease inhibitors:

CompoundTarget EnzymesIC50 (µM)Effect on Bone LossNotes
This compoundCathepsins B, L, S~0.2Significant reductionEffective in pain management
LeupeptinCathepsins B, L~0.5Moderate reductionLess effective than this compound
ONO 5334Cathepsins B~0.3Minimal effectPrimarily antiviral activity
MDL 28170Cathepsins B~0.4Not evaluatedFocused on viral replication

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound against SARS-CoV-2. Although it was found to lack potent inhibitory activity on the SARS-CoV-2 3C-like protease, it did show some promise in inhibiting viral entry steps when tested alongside other compounds like apilimod .

Propiedades

IUPAC Name

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUXXDKQNAHHON-BJLQDIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310340-58-9
Record name VBY-825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VBY-825
Reactant of Route 2
Reactant of Route 2
VBY-825
Reactant of Route 3
VBY-825
Reactant of Route 4
VBY-825
Reactant of Route 5
VBY-825
Reactant of Route 6
Reactant of Route 6
VBY-825

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.